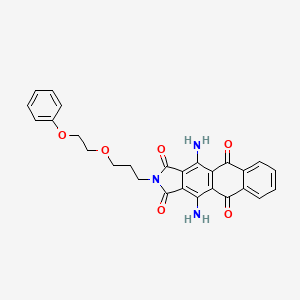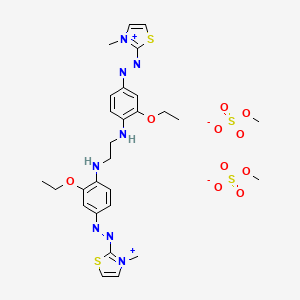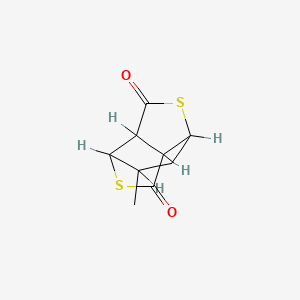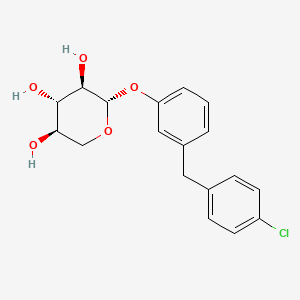
Midaglizole, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Midaglizole involves several steps, starting from the appropriate pyridine and imidazole derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Midaglizole follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Midaglizole undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can modify the imidazole ring.
Substitution: This reaction can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound .
Applications De Recherche Scientifique
Midaglizole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alpha 2-adrenoceptor antagonists.
Biology: Investigated for its effects on insulin secretion and glucose metabolism.
Medicine: Explored as a potential treatment for non-insulin-dependent diabetes mellitus (NIDDM).
Industry: Utilized in the development of new antidiabetic drugs .
Mécanisme D'action
Midaglizole exerts its effects by antagonizing alpha 2-adrenoceptors. This action stimulates insulin secretion and inhibits epinephrine-induced platelet aggregation. The compound’s molecular targets include alpha 2-adrenoceptors, which play a crucial role in glucose homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phentolamine: Another alpha 2-adrenoceptor antagonist.
Efaroxan: Known for its antihyperglycemic action.
LY389382: An imidazoline compound that stimulates insulin secretion.
Uniqueness
Midaglizole is unique due to its specific alpha 2-adrenoceptor antagonizing effect, which makes it particularly effective in reducing plasma glucose levels and stimulating insulin secretion .
Propriétés
Numéro CAS |
777026-39-8 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
2-[(1S)-2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19)/t14-/m0/s1 |
Clé InChI |
TYZQFNOLWJGHRZ-AWEZNQCLSA-N |
SMILES isomérique |
C1CN=C(N1)C[C@@H](C2=CC=CC=C2)C3=CC=CC=N3 |
SMILES canonique |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


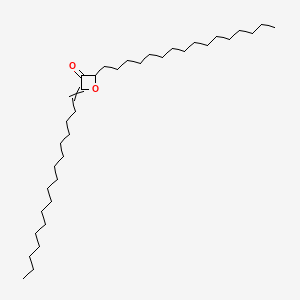
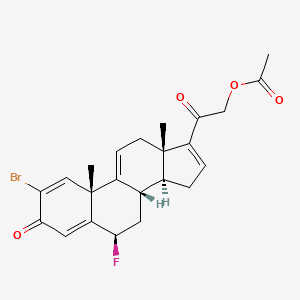
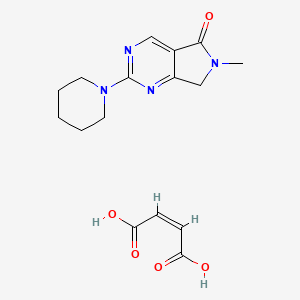
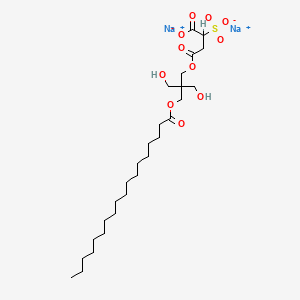
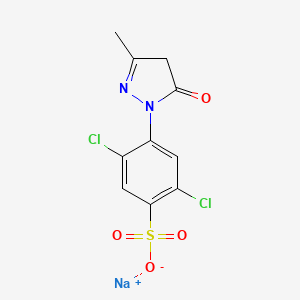
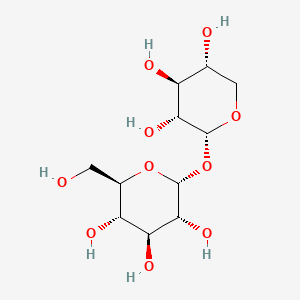
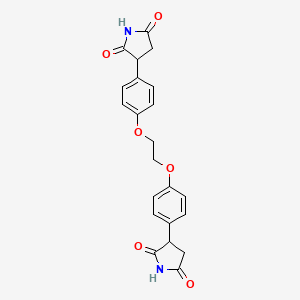
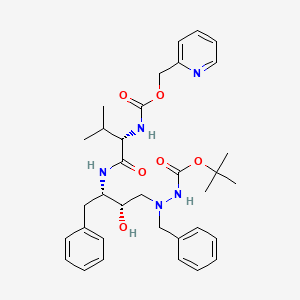
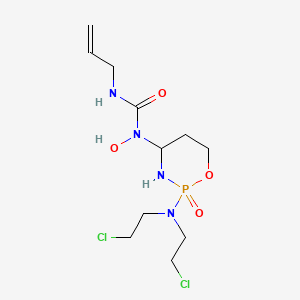
![Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate](/img/structure/B12697878.png)
